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Compound of Interest

Compound Name: 1-Methyluracil

Cat. No.: B015584 Get Quote

Introduction: 1-Methyluracil is a pyrimidone derivative, specifically uracil with a methyl group at

the N1 position.[1][2] It holds significance in biochemical studies as it mimics the structure of

uracil in ribonucleic acid (RNA), where ribose attaches at the N1 position.[3] Understanding its

spectroscopic properties is crucial for its identification, characterization, and application in

various research fields, including drug development. This guide provides a comprehensive

overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data for 1-Methyluracil, along with detailed experimental protocols.

Spectroscopic Data
The following sections present the key spectroscopic data for 1-Methyluracil in a structured

format for easy reference and comparison.

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR data for 1-Methyluracil are summarized below. The spectra

are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[4][5]

¹H NMR Data (Solvent: DMSO-d₆)[4]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

11.2 (approx.) Singlet (broad) 1H NH

7.5 - 7.6 Doublet 1H C6-H

5.5 - 5.6 Doublet 1H C5-H

3.1 - 3.2 Singlet 3H N1-CH₃

¹³C NMR Data (Solvent: DMSO-d₆)[5]

Chemical Shift (δ) ppm Assignment

164.0 (approx.) C4 (Carbonyl)

151.5 (approx.) C2 (Carbonyl)

142.0 (approx.) C6

100.5 (approx.) C5

35.0 (approx.) N1-CH₃

IR spectroscopy provides information about the functional groups present in a molecule. The

significant absorption bands for 1-Methyluracil are listed below.

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3000 Strong, Broad N-H Stretching

3100 - 3000 Medium C-H Stretching (aromatic/vinyl)

2950 - 2850 Weak C-H Stretching (methyl)

1750 - 1650 Strong
C=O Stretching (amide

carbonyls)

1650 - 1600 Medium C=C Stretching

1450 - 1350 Medium C-H Bending (methyl)
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Note: The exact positions of the peaks can vary slightly depending on the sample preparation

method.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. For 1-Methyluracil (C₅H₆N₂O₂), the molecular weight is approximately 126.11

g/mol .[1][6] The key mass-to-charge ratios (m/z) observed in the electron impact (EI) mass

spectrum are presented below.

m/z Relative Intensity Possible Fragment

126 High [M]⁺ (Molecular Ion)

83 High [M - HNCO]⁺

82 Medium [M - CO - H₂]⁺

55 Low [C₃H₃O]⁺

42 Medium [C₂H₂O]⁺

Source: Based on data available from PubChem and other spectral databases.[1]

Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are provided below. These

protocols are intended for researchers and scientists working with similar compounds.

Sample Preparation:

Accurately weigh 5-25 mg of 1-Methyluracil for ¹H NMR or 50-100 mg for ¹³C NMR.[7]

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as

DMSO-d₆, in a clean, dry vial.[8][9]

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if

necessary.[7][9]

To remove any particulate matter, filter the solution through a small plug of glass wool

packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[8]
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The final solution depth in the NMR tube should be between 4.0 and 5.0 cm.[9]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing if the solvent signal is not used.[7][10]

Cap the NMR tube securely.[9]

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a

gauge.

Place the sample into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the solvent.[9]

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

[9]

Tune and match the probe to the desired nucleus (¹H or ¹³C).[9]

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence,

spectral width, relaxation delay) and acquire the data.[9]

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform baseline correction.

Calibrate the chemical shift axis using the reference signal.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Attenuated Total Reflectance (ATR) is a common technique for solid samples as it requires

minimal sample preparation.[11]

Sample Preparation:
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Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g.,

isopropanol) and allowing it to dry completely.

Place a small amount (a few milligrams) of the solid 1-Methyluracil powder directly onto

the ATR crystal, ensuring complete coverage of the crystal surface.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Apply pressure to the sample using the instrument's pressure arm to ensure good contact

between the sample and the crystal.[11]

Acquire the IR spectrum of the sample. The instrument will measure the absorbance of

infrared light at different wavenumbers.[11]

Data Processing:

The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber

(cm⁻¹).

Label the significant peaks corresponding to the functional groups present in 1-
Methyluracil.

Sample Introduction:

For a solid sample like 1-Methyluracil, a direct insertion probe is typically used.

A small amount of the sample is placed in a capillary tube at the end of the probe.

The probe is inserted into the high-vacuum source of the mass spectrometer.[12]

The sample is gently heated to induce vaporization into the gas phase.[12]

Ionization:
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In the ion source, the gaseous sample molecules are bombarded with a high-energy

electron beam (typically 70 eV).[13]

This bombardment dislodges an electron from the molecule, creating a positively charged

molecular ion ([M]⁺).[13][14]

Mass Analysis:

The molecular ions and any fragment ions formed are accelerated by an electric field.[12]

The ions then travel through a magnetic or electric field, which deflects them based on

their mass-to-charge ratio (m/z).[12][13] Lighter ions are deflected more than heavier

ones.[13]

Detection:

An ion detector records the abundance of ions at each m/z value.

The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion

fragment versus its m/z ratio.

Visualizations
The following diagrams illustrate key experimental and logical workflows related to the

spectroscopic analysis of 1-Methyluracil.
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Caption: Experimental workflow for the spectroscopic analysis of 1-Methyluracil.
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Caption: Proposed mass spectrometry fragmentation pathway for 1-Methyluracil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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